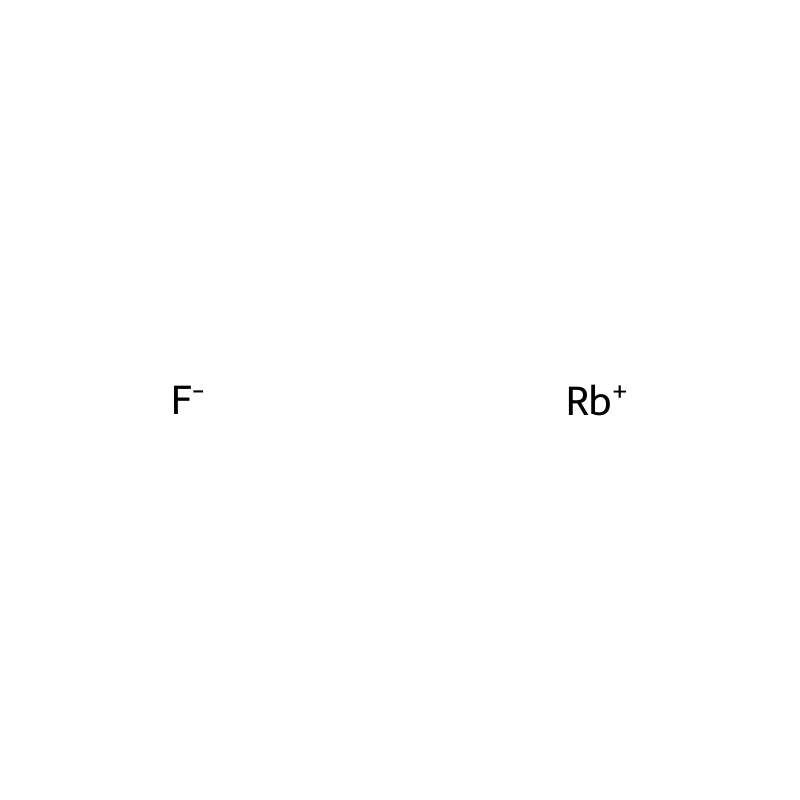Rubidium fluoride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Solid-State Chemistry and Materials Science
- Crystal Growth: RbF serves as a flux (a material that lowers the melting point of another substance) in the growth of various crystals, facilitating the formation of high-quality single crystals with desired properties for research in various fields. [Source: American Chemical Society - ]
- Ionic Conductors: RbF exhibits high ionic conductivity, making it a valuable material for studying ionic transport phenomena and developing solid-state electrolytes for batteries and other electrochemical devices. [Source: National Institute of Standards and Technology - ]
- Fluoride Source: Due to its high fluoride content, RbF finds application in the synthesis of other fluorides used in research, such as complex fluorides with specific structural and functional properties. [Source: Royal Society of Chemistry - ]
Physics and Spectroscopy
- Laser Development: RbF crystals are used in certain types of lasers, particularly tunable diode lasers, due to their unique optical properties and ability to emit specific wavelengths of light useful for various spectroscopic techniques. [Source: American Institute of Physics - ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: RbF serves as a reference material in NMR spectroscopy, providing a stable signal for calibration and characterization of other samples. [Source: National Magnetic Resonance Facility at Madison - ]
Other Research Applications
- Chemical Etching: RbF solutions are used in the chemical etching of certain materials, particularly silicon, due to their ability to selectively remove specific components during microfabrication processes. [Source: National Institutes of Health - ]
- Biological Research: While limited, RbF has been explored in some biological research, such as studying the effects of rubidium on biological systems and as a potential source of fluoride for specific studies. [Source: ScienceDirect - ]
Rubidium fluoride is an inorganic compound with the chemical formula RbF. It appears as a white crystalline solid and has a melting point of approximately 795°C and a boiling point of 1410°C. The density of rubidium fluoride is about 3200 kg/m³, and it is classified as a fluoride salt. In terms of its structure, rubidium fluoride adopts a rock salt (NaCl) type crystal lattice, characterized by octahedral coordination of rubidium ions .
Its unique properties make it valuable for specific industrial and research applications, particularly in contexts where fluoride ion availability is crucial .
Rubidium fluoride is recognized as an irritant and poses health risks upon ingestion, inhalation, or skin absorption. It is not commonly used in biological applications due to its toxicity. Safety data indicate that exposure can lead to harmful effects, necessitating careful handling in laboratory settings .
Rubidium fluoride can be synthesized through several methods:
- Reaction with Hydrofluoric Acid: The most common method involves reacting rubidium hydroxide or rubidium carbonate with hydrofluoric acid.
- Direct Combination: Rubidium metal can react directly with fluorine gas to form rubidium fluoride:
This method, while effective, is less commonly used due to the high reactivity of rubidium metal .
Rubidium fluoride shares similarities with other alkali metal fluorides. Here are some comparable compounds:
| Compound | Chemical Formula | Melting Point (°C) | Boiling Point (°C) | Unique Features |
|---|---|---|---|---|
| Sodium Fluoride | NaF | 993 | 1700 | Widely used in dental applications |
| Potassium Fluoride | KF | 858 | 1500 | Less toxic than rubidium fluoride |
| Cesium Fluoride | CsF | 680 | 1300 | Higher solubility compared to RbF |
Uniqueness of Rubidium Fluoride:
- Rubidium fluoride has a higher density compared to sodium and potassium fluorides.
- Its synthesis methods often require more stringent safety measures due to the reactivity of rubidium.
UNII
GHS Hazard Statements
H301 (43.48%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (56.52%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (43.48%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (56.52%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (44.93%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (44.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (37.68%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (56.52%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (44.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (56.52%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Acute Toxic;Irritant;Health Hazard







